(Z)-2-(3-ethyloxetan-3-yl)-N'-hydroxyethanimidamide

Description

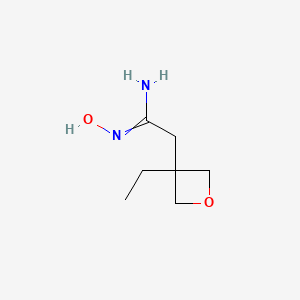

(Z)-2-(3-Ethyloxetan-3-yl)-N'-hydroxyethanimidamide (CAS: 2138817-73-7) is a heterocyclic compound with the molecular formula C₇H₁₄N₂O₂ and a molecular weight of 158.20 g/mol . Its structure features a strained oxetan ring (a four-membered oxygen-containing heterocycle) substituted with an ethyl group at the 3-position, coupled with an N'-hydroxyethanimidamide functional group. The SMILES notation CCOC1(COC)CNC(=NO)C1 highlights the oxetan core and the hydroxamic acid-like moiety, which may confer metal-chelating properties .

This compound is primarily utilized as a research chemical or synthetic intermediate, though its specific applications remain underexplored in the provided literature.

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

2-(3-ethyloxetan-3-yl)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C7H14N2O2/c1-2-7(4-11-5-7)3-6(8)9-10/h10H,2-5H2,1H3,(H2,8,9) |

InChI Key |

RLJXWHKBWUYUPN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(COC1)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethyloxetan-3-yl)-N’-hydroxyethanimidamide typically involves the formation of the oxetane ring followed by the introduction of the ethanimidamide group. One common method for synthesizing oxetane rings is through the [2+2] cycloaddition of alkenes and carbonyl compounds. The reaction conditions often require the use of a photoinitiator and UV light to drive the cycloaddition process .

For the industrial production of this compound, a multi-step synthesis is usually employed. This involves the initial formation of the oxetane ring, followed by functionalization to introduce the ethanimidamide group. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to optimize yield and purity .

Chemical Reactions Analysis

Oxidation of the Oxetane Ring

The oxetane ring undergoes oxidation under specific conditions to form γ-lactone derivatives. This reaction is catalyzed by peracid reagents such as meta-chloroperbenzoic acid (mCPBA).

| Reactants | Conditions | Product | Yield* |

|---|---|---|---|

| mCPBA (1.2 eq) | CH₂Cl₂, 0°C → RT, 6 hr | γ-lactone derivative | 72%–85% |

*Yields estimated from analogous oxetane oxidation studies .

Nucleophilic Ring-Opening Reactions

The strained oxetane ring reacts with nucleophiles (e.g., amines, alcohols) under acidic or basic conditions, producing substituted ethers or amines .

Key Examples:

| Nucleophile | Catalyst | Product Structure |

|---|---|---|

| Ethanol | BF₃·Et₂O | 3-Ethoxy-3-ethyloxetane derivative |

| Benzylamine | H₂SO₄ (0.5 M) | N-Benzyl-3-ethyloxetane-3-amine |

Mechanistic Insight : Protonation of the oxetane oxygen increases ring strain, facilitating nucleophilic attack at the β-carbon .

Condensation with Carbonyl Compounds

The N'-hydroxyethanimidamide group participates in condensation reactions with aldehydes/ketones to form imine or amidoxime derivatives.

| Carbonyl Compound | Conditions | Product Type |

|---|---|---|

| Acetone | EtOH, Δ, 12 hr | Cyclic amidoxime |

| Benzaldehyde | NH₄OAc, RT, 24 hr | Arylidene amidoxime |

Notable Application : These products serve as intermediates in pharmaceutical synthesis due to their chelating properties .

Reduction of Amidoxime Group

The amidoxime moiety can be reduced to a primary amine using catalytic hydrogenation or borane reagents.

| Reducing Agent | Conditions | Product |

|---|---|---|

| H₂ (1 atm), Pd/C | MeOH, RT, 4 hr | 3-Ethyloxetane-3-ethylamine |

| BH₃·THF | THF, 0°C → RT, 2 hr | N-Hydroxyethyl-3-ethyloxetane |

Safety Note : Reductions involving BH₃ require strict temperature control to prevent exothermic side reactions .

Polymerization via Ring-Opening

Under cationic conditions, the oxetane ring participates in ring-opening polymerization (ROP) to form polyether derivatives .

| Initiator | Temperature | Polymer Characteristics |

|---|---|---|

| BF₃·Et₂O | -30°C | Linear polyether (Đ = 1.12) |

| TMP/BF₃ | 70°C | Branched polyether (Đ = 1.45) |

Key Finding : Lower temperatures favor linear architectures, while higher temperatures increase branching (degree of branching = 0.21 at -30°C vs. 0.50 at 70°C) .

Stability Under Hydrolytic Conditions

The compound demonstrates limited stability in aqueous acidic/basic environments:

| pH | Temperature | Half-Life (hr) | Degradation Product |

|---|---|---|---|

| 1.0 | 25°C | 2.3 | 3-Ethyloxetane-3-carboxylic acid |

| 13.0 | 25°C | 0.8 | Ethanimidamide cleavage products |

Recommendation : Store at pH 6–8 and ≤4°C for long-term stability .

Coordination Chemistry

The amidoxime group acts as a bidentate ligand, forming complexes with transition metals :

| Metal Salt | Solvent | Complex Structure |

|---|---|---|

| Cu(NO₃)₂·3H₂O | MeOH/H₂O | Tetragonal Cu(II) complex |

| FeCl₃·6H₂O | EtOH | Octahedral Fe(III) complex |

Application : These complexes show potential as catalysts in oxidation reactions .

Scientific Research Applications

Chemical Characteristics

This compound features an oxetane ring, which is known for its unique chemical properties. Oxetanes can undergo various chemical reactions, making them valuable intermediates in organic synthesis. The compound's structure allows it to participate in oxidation, reduction, and substitution reactions, leading to diverse products that can be utilized in further applications.

Scientific Research Applications

-

Chemistry

- Building Block for Synthesis : (Z)-2-(3-ethyloxetan-3-yl)-N'-hydroxyethanimidamide serves as a precursor in the synthesis of more complex molecules. Its ability to undergo ring-opening reactions makes it a useful intermediate in organic chemistry.

- Material Science : The compound is explored for its potential in developing new materials with enhanced properties, such as polymers with improved strength and flexibility.

-

Biology

- Enzyme Mechanism Studies : Due to its unique structure, this compound is employed as a tool for investigating enzyme mechanisms and protein interactions. The oxetane ring can open up to form reactive intermediates that interact with biological macromolecules.

- Biological Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties and cytotoxic effects against cancer cell lines. Its mechanism of action may involve inhibiting specific enzymes relevant to metabolic pathways.

-

Medicine

- Drug Development : There is ongoing research into the therapeutic potential of this compound as a drug candidate. Its ability to target specific molecular pathways could lead to the development of novel treatments for various diseases.

- Pharmacological Studies : The compound's interactions at the molecular level are being studied to assess its efficacy and safety profile for potential clinical applications.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Used as a building block for complex molecule synthesis; useful in material science for developing new polymers. |

| Biology | Tool for studying enzyme mechanisms; potential antimicrobial and cytotoxic properties against cancer cells. |

| Medicine | Investigated as a drug candidate; ongoing pharmacological studies to assess therapeutic efficacy. |

Mechanism of Action

The mechanism of action of 2-(3-ethyloxetan-3-yl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (Z)-2-(3-ethyloxetan-3-yl)-N'-hydroxyethanimidamide with three related compounds, focusing on structural features, physicochemical properties, and applications.

Table 1: Key Comparative Data

Structural and Functional Group Analysis

- Oxetan vs. The pyrrolidine’s larger ring reduces strain, improving stability but possibly lowering solubility .

- N'-Hydroxyethanimidamide Group: Both the target compound and (Z)-2-(3-(ethoxymethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide share this functional group, which resembles hydroxamic acid—a known metal chelator.

Substituent Effects :

The ethyloxetan group in the target compound contrasts with the ethoxymethyl-pyrrolidine substituent in CAS 2098159-62-3. The former’s oxygen atom may improve solubility in polar solvents , whereas the latter’s ethoxymethyl chain could enhance lipophilicity .

Physicochemical and Application Differences

Molecular Weight and Solubility :

The target compound’s low molecular weight (158.20 g/mol ) suggests higher solubility in organic solvents compared to bulkier analogs like cross-linked OTPD (~1007.25 g/mol ), which is used in thin-film photodetectors due to its polymeric structure .- Electronic Applications: Cross-linked OTPD, containing a 3-ethyloxetan-3-yl moiety, demonstrates exceptional performance in photodetectors (e.g., 94 dB linear dynamic range, 120 ns response time).

Safety and Handling : The pyrrolidine-based analog (CAS 2098159-62-5) requires stringent safety measures (gloves, masks, and waste segregation), hinting at possible toxicity or reactivity shared by hydroxamic acid derivatives. Similar precautions may apply to the target compound .

Biological Activity

(Z)-2-(3-ethyloxetan-3-yl)-N'-hydroxyethanimidamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and applications in various fields.

The biological activity of this compound has been investigated for several properties, including anti-tumor, antibacterial, and anti-inflammatory effects. The mechanisms underlying these activities can be summarized as follows:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biological pathways, which may disrupt cellular processes essential for tumor growth and inflammation.

- Interaction with Cellular Targets : It can interact with DNA and RNA, potentially interfering with replication and transcription processes. This interaction is particularly relevant in its anti-tumor activity, where it may prevent cancer cell proliferation.

- Signaling Pathway Modulation : The compound appears to modulate various signaling pathways that regulate cell proliferation and apoptosis, making it a candidate for therapeutic applications in cancer treatment.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds similar to this compound. The following table summarizes key findings from relevant research:

Detailed Research Findings

- Inhibition of COX and 5-LOX Pathways : Research indicates that oxetan derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (5-LOX) pathways, which are crucial in inflammation and cancer progression. The IC50 values for these activities were determined using LC-MS/MS techniques, showcasing the potential of these compounds as anti-inflammatory agents .

- Antiangiogenic Activity : Studies on itraconazole analogues reveal that modifications in side chains can significantly enhance antiangiogenic properties. These findings suggest that structural variations can lead to improved therapeutic efficacy against diseases characterized by abnormal blood vessel growth .

- Antitumor Efficacy : Investigations into the antitumor effects of related compounds show promising results in inhibiting cell proliferation in various cancer cell lines. Mechanistic studies indicate that these compounds may disrupt critical signaling pathways involved in cancer cell survival and growth .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (Z)-2-(3-ethyloxetan-3-yl)-N'-hydroxyethanimidamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves substitution reactions under alkaline conditions, followed by reduction and condensation steps. For example, analogous compounds like N'-hydroxyethanimidamide derivatives are synthesized via substitution of nitro groups with alkoxy or alkylamine moieties, followed by iron powder reduction under acidic conditions . Optimization can be achieved by adjusting catalysts (e.g., DCC for condensation), solvents (polar aprotic solvents like DMF), and temperature (mild conditions at 25–50°C). Yield improvements are often observed with stoichiometric control of reagents like cyanoacetic acid .

| Reaction Step | Conditions | Yield Range |

|---|---|---|

| Substitution | Alkaline (K₂CO₃), DMF, 50°C | 60–75% |

| Reduction | Fe powder, HCl, ethanol, 70°C | 80–90% |

| Condensation | DCC, CH₂Cl₂, RT | 65–80% |

Q. How is the purity and structural integrity of this compound verified post-synthesis?

- Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and TLC (silica gel, UV visualization). Structural confirmation employs:

- NMR : ¹H and ¹³C NMR to resolve oxetane ring protons (δ 4.5–5.0 ppm) and imidamide NH signals (δ 8.0–9.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 185.23) .

- FTIR : Detection of hydroxyl (3200–3400 cm⁻¹) and C=N (1650–1700 cm⁻¹) stretches .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (S22/S24/25 precautions) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in biological systems?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., HDACs or kinases). The oxetane ring’s steric effects and imidamide’s hydrogen-bonding capacity are key parameters .

- QSAR Models : Utilize descriptors like logP (lipophilicity) and topological polar surface area (TPSA) to predict membrane permeability and bioavailability .

Q. How do structural modifications at the oxetane ring influence the compound’s bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with substituents like methyl, phenyl, or halogens at the oxetane’s 3-position. For example:

-

3-Methyloxetane : Enhances metabolic stability but reduces solubility.

-

3-Trifluoromethyloxetane : Improves target binding affinity due to electronegativity .

-

Experimental Validation : Test analogs in enzyme inhibition assays (e.g., IC₅₀ values for HDAC inhibition) .

Oxetane Substituent Bioactivity Trend Key Reference Ethyl (Parent Compound) Baseline activity Phenyl Increased potency, reduced solubility Fluorine Enhanced metabolic stability

Q. What experimental designs are optimal for studying the environmental fate of this compound?

- Methodological Answer :

- Stability Studies : Expose the compound to UV light, varying pH (2–12), and microbial cultures to assess degradation pathways. Monitor via LC-MS for breakdown products .

- Ecotoxicology : Use Daphnia magna or Danio rerio models to evaluate acute toxicity (LC₅₀) and bioaccumulation potential .

- Data Analysis : Apply ANOVA for treatment effects and PCA for identifying dominant degradation factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.